N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide
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Description
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H17F3N2O3 and its molecular weight is 378.351. The purity is usually 95%.
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Scientific Research Applications
Molecular Design and Synthesis Research on the design and synthesis of benzamide derivatives, including compounds structurally related to N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide, has led to the discovery of molecules with significant therapeutic potential. For instance, the development of histone deacetylase (HDAC) inhibitors for cancer therapy has been a focal area. These compounds, characterized by selective inhibition of specific HDACs, demonstrate promising antitumor activity and have entered clinical trials, underscoring their potential as anticancer drugs (Zhou et al., 2008).
Neuroleptic Activity Another aspect of research focuses on the neuroleptic properties of benzamide derivatives. Studies have shown that certain benzamides exhibit potent neuroleptic activity, potentially offering new treatments for psychosis with fewer side effects compared to existing medications (Iwanami et al., 1981).
Supramolecular Chemistry The role of benzamide derivatives in supramolecular chemistry has also been explored. For example, the structural analysis of these compounds has led to the discovery of new supramolecular packing motifs, with potential implications for the development of novel materials and liquid crystals (Lightfoot et al., 1999).
Pharmacological Applications In the pharmacological domain, benzamide derivatives have been investigated for their potential as serotonin receptor agonists, showing promise in enhancing gastrointestinal motility. This highlights their potential in developing new treatments for gastrointestinal disorders (Sonda et al., 2004).
Corrosion Inhibition Furthermore, studies have explored the corrosion inhibition capabilities of benzamide derivatives on metals. This research has implications for the development of safer and more effective corrosion inhibitors, potentially benefiting industries reliant on metal infrastructure (Mishra et al., 2018).
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-27-14-8-6-13(7-9-14)24-11-12(10-17(24)25)23-18(26)15-4-2-3-5-16(15)19(20,21)22/h2-9,12H,10-11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFGATRJKCQGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.